N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c1-11-2-8-14(9-3-11)19-16(22)21-17-20-15(10-23-17)12-4-6-13(18)7-5-12/h2-10H,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMISIFOWXQVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea have been tested against various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress.
- Case Study : A study published in a peer-reviewed journal demonstrated that thiazole derivatives showed cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has also been explored for its antimicrobial efficacy. Thiazole derivatives are known for their ability to inhibit the growth of bacteria and fungi.
- Research Findings : In vitro tests have shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .
Pesticide Development
Thiazole derivatives are being investigated as potential pesticides due to their ability to disrupt biological processes in pests.
- Mechanism : These compounds may act as inhibitors of key enzymes involved in pest metabolism.
- Field Trials : Preliminary field trials have indicated that formulations containing thiazole derivatives can effectively reduce pest populations while being safe for beneficial insects .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials.
- Polymer Chemistry : Research has shown that incorporating thiazole units into polymer matrices can enhance thermal stability and mechanical properties.
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in MCF-7 cells; potent cytotoxicity |
| Antimicrobial Agent | Effective against S. aureus and E. coli | |
| Agricultural Science | Pesticide Development | Reduces pest populations; safe for beneficial insects |
| Materials Science | Functional Materials | Enhances thermal stability in polymer applications |
Q & A
Q. What are the established synthetic routes for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea?
Methodological Answer: The compound is synthesized via a two-step process:
Thiazole Core Formation : React 4-(4-bromophenyl)thiazol-2-amine with phenyl isocyanate derivatives under anhydrous conditions (e.g., in THF or DMF) at 60–80°C for 12–24 hours.
Urea Linkage : Confirm reaction completion via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key Data : Yield ranges from 65–85% depending on substituents .
Q. How is the compound structurally characterized in academic research?
Methodological Answer:
- X-ray Crystallography : Single crystals grown via slow evaporation (DMF/ethanol) are analyzed using SHELX programs (e.g., SHELXL for refinement).
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include thiazole C-H (~δ 7.5–8.5 ppm) and urea NH protons (~δ 9.5–10.5 ppm).
- Mass Spectrometry : Molecular ion peaks confirm the molecular weight (e.g., [M+H]⁺ at m/z 414.2) .
Q. What are the primary applications of this compound in biological research?
Methodological Answer: The compound exhibits anti-inflammatory activity via p38 MAP kinase inhibition:
- Carrageenan-Induced Paw Edema Assay : Administered orally (10–50 mg/kg) in rat models, reducing edema by 40–60% compared to controls .
- Molecular Docking : Demonstrates binding to the DFG-out conformation of p38α (binding energy: −9.2 kcal/mol) .
Advanced Research Questions
Q. How do crystallographic disorders or twinning affect structural refinement of this compound?
Methodological Answer:
- Twinning Detection : Use PLATON’s TwinRotMat to identify twin domains (e.g., 47% twin fraction reported in a related thiazole-urea derivative).
- Refinement Strategy : Apply HKLF5 format in SHELXL to handle overlapped reflections.
Key Data : Post-refinement R₁ = 0.050, wR₂ = 0.145 for a non-merohedral twin .
Q. What intermolecular interactions stabilize the crystal packing?
Methodological Answer:
Q. How does substituent variation on the phenyl rings influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Br) : Enhance kinase inhibition by increasing electrophilicity of the urea moiety.
- Methoxy Substitution : Improves solubility (logP reduction by 0.5 units) without compromising activity.
SAR Table :
| Substituent (R₁/R₂) | IC₅₀ (p38α, μM) | Solubility (μM) |
|---|---|---|
| 4-Br / 4-Me | 0.45 | 12.3 |
| 4-OMe / 4-Br | 0.38 | 18.7 |
| . |
Q. What computational methods validate the compound’s binding mode to p38 MAP kinase?
Methodological Answer:
- Docking Software : AutoDock Vina or Schrödinger Suite.
- Protocol :
- Prepare protein (PDB: 1A9U) by removing water and adding hydrogens.
- Define binding site around DFG motif (residues 168–172).
- Validate with MD simulations (50 ns, AMBER) to assess stability (RMSD < 2.0 Å).
Key Finding : Urea carbonyl forms H-bonds with Met109 and Asp168 .
Q. How is high-resolution mass spectrometry (HRMS) utilized for purity assessment?
Methodological Answer:
- Instrumentation : Q-TOF MS with ESI+ ionization.
- Method : Dissolve compound in acetonitrile/0.1% formic acid, infuse at 5 μL/min.
- Acceptance Criteria : Observed [M+H]⁺ within 3 ppm of theoretical mass (414.0528) .
Q. What solvent systems optimize chromatographic separation of synthetic intermediates?
Methodological Answer:
- HPLC Conditions : C18 column (4.6 × 150 mm), gradient: 10% → 90% acetonitrile in H₂O (0.1% TFA) over 20 min, flow rate 1 mL/min.
- Retention Time : Parent compound elutes at 12.3 min (λ = 254 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
